methyl 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate
Description
Methyl 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate is a triazolopyrimidine derivative characterized by a fused bicyclic heterocyclic core (triazolo[4,5-d]pyrimidine) with a 3-methoxyphenyl substituent at position 3 and a methyl propanoate group at position 4. The compound’s structure combines electron-rich aromatic systems (methoxyphenyl) with ester functionalities, making it a candidate for diverse biological and chemical applications.
The 3-methoxyphenyl group likely enhances lipophilicity and π-π stacking interactions, while the methyl propanoate ester may influence solubility and metabolic stability.
Properties
IUPAC Name |
methyl 2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4/c1-9(15(22)24-3)19-8-16-13-12(14(19)21)17-18-20(13)10-5-4-6-11(7-10)23-2/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIWCJAMFQCWIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1C=NC2=C(C1=O)N=NN2C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Chikungunya virus (CHIKV) . CHIKV is a re-emerging Alphavirus transmitted to humans by Aedes mosquitoes. The compound inhibits CHIKV replication in the low micromolar range.
Mode of Action
It is known to inhibit chikv replication. The compound’s interaction with its targets likely results in changes that prevent the virus from replicating within host cells.
Biochemical Pathways
The compound affects the biochemical pathways involved in CHIKV replication. By inhibiting replication, the compound prevents the virus from spreading to other cells and causing further infection.
Pharmacokinetics
The compound has been shown to have an ec50 value below 1 μm, indicating a high potency. It also exhibits no cytotoxicity up to 668 μM, suggesting a high selectivity index.
Result of Action
The result of the compound’s action is the inhibition of CHIKV replication. This prevents the spread of the virus within the host, potentially reducing the severity of the infection.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the presence of Aedes mosquitoes, which transmit CHIKV, can affect the efficacy of the compound. Additionally, the stability of the compound could be influenced by factors such as temperature and pH.
Biological Activity
Methyl 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a triazole and pyrimidine moiety, which are known for their diverse biological properties. The methoxyphenyl group contributes to its lipophilicity, potentially enhancing membrane permeability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The compound exhibited IC50 values ranging from 10 µM to 30 µM across these cell lines, indicating its potential as a therapeutic agent in oncology .
The mechanism through which this compound exerts its effects involves several pathways:
- Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.
- Cell Cycle Arrest : Studies indicate that it causes G1 phase arrest in treated cells, leading to reduced proliferation rates .
- Targeting Specific Kinases : Preliminary data suggest that it may inhibit key kinases involved in cancer progression, although specific targets remain to be fully elucidated .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent:
- In Vivo Studies : Animal models have demonstrated that treatment with the compound reduces inflammation markers significantly compared to control groups. Notably, reductions in cytokines such as TNF-alpha and IL-6 were observed .
Case Studies
Several studies have investigated the biological activity of related compounds within the same class:
- Study on Pyrazole Derivatives : A review highlighted the anticancer efficacy of pyrazole derivatives similar to our compound, suggesting a shared mechanism involving apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Another study noted neuroprotective effects associated with triazole derivatives in models of neurodegeneration, indicating potential for broader therapeutic applications beyond oncology .
Comparison with Similar Compounds
Methyl 2-(3-(4-Chlorobenzyl)-7-oxo-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-6(7H)-yl)Acetate
- Substituents : 4-Chlorobenzyl at position 3; acetate ester at position 6.
- The shorter acetate chain (vs. propanoate) may reduce steric hindrance but limit solubility in polar solvents.
- Applications : Similar triazolopyrimidines are explored as intermediates in antiviral or anticancer agents due to their heterocyclic reactivity .
1-(3-(Phenyl/4-Fluorophenyl)-7-Imino-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-6(7H)-yl)Urea
4,6-Dimethyl-1H-[1,2,3]Triazolo[4,5-d]Pyrimidine-5,7(4H,6H)-Dione
- Substituents : Methyl groups at positions 4 and 6; dione (5,7-dioxo) system.
- Key Differences :
- Applications : Used in studies of heterocyclic rearrangements and sulfur-containing analogs .
Research Findings and Implications
- Enzyme Inhibition: Urea-functionalized triazolopyrimidines demonstrate IC₅₀ values in the nanomolar range for carbonic anhydrase-IX, suggesting that the target compound’s 7-oxo group could be modified for similar activity .
- Patent Relevance: Novel triazolopyrimidine solid forms (e.g., cyclopropylamino derivatives) highlight the scaffold’s versatility in drug formulation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of methyl 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted pyrimidine precursors with triazole-forming agents. Key steps include:
- Use of palladium-catalyzed coupling reactions to introduce the 3-methoxyphenyl group (similar to methods in ).
- Esterification of the propanoate side chain using methanol under acidic conditions (as seen in for analogous esters).
- Purification via reverse-phase HPLC (≥97% purity, as per protocols in ).
- Optimization: Adjusting reaction temperature (e.g., 60–80°C) and stoichiometric ratios (1:1.2 for triazole precursors) improves yields to ~80–91% (based on and ).
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?
- Methodological Answer :
- NMR :
- NMR: A singlet at δ 3.8–3.9 ppm (methoxy group), aromatic protons between δ 6.8–7.6 ppm (3-methoxyphenyl), and a downfield signal for the triazole proton (δ 8.1–8.8 ppm) ().
- NMR: Carbonyl signals at ~168–170 ppm (ester and triazolopyrimidinone groups) ().
- HRMS : Molecular ion peak at m/z 369 [M+H] (calculated based on molecular formula CHNO) ().
- X-ray crystallography : Confirms planar triazolopyrimidinone core and spatial arrangement of substituents (as in ).
Q. How does the 3-methoxyphenyl substituent influence the compound’s solubility and stability under physiological conditions?
- Methodological Answer :
- Solubility : The methoxy group enhances lipophilicity, reducing aqueous solubility. Use DMSO or ethanol for in vitro assays (refer to solubility data in for structurally similar compounds).
- Stability : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks). The ester group may hydrolyze in basic buffers; stabilize with pH 7.4 PBS ( ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enzyme inhibition data for triazolopyrimidinone derivatives, such as varying IC values across studies?
- Methodological Answer :
- Comparative Assays : Use standardized kinase inhibition protocols (e.g., ADP-Glo™ assay) with positive controls ().
- Structural Analysis : Perform X-ray co-crystallography to verify binding modes (as in ) or docking simulations (using software like AutoDock).
- Batch Variability : Check purity (>95% via HPLC) and confirm stereochemistry (if applicable) using chiral columns ( ).
Q. What strategies enable regioselective functionalization of the triazolopyrimidinone core for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Protecting Groups : Temporarily block the 7-oxo group with tert-butyldimethylsilyl (TBS) to direct substitutions to the 3-position (analogous to methods in ).
- Transition Metal Catalysis : Use Pd(0)/Cu(I) systems for cross-coupling at the 3-methoxyphenyl site ().
- Microwave-Assisted Synthesis : Enhances regioselectivity in heterocyclic systems (e.g., 80% yield for C-6 modifications, as in ).
Q. How can the pharmacokinetic profile of this compound be improved through structural modifications?
- Methodological Answer :
- Electron-Withdrawing Groups : Introduce fluorine at the pyrimidinone ring (see for fluorinated analogs with enhanced metabolic stability).
- Prodrug Design : Replace the methyl ester with a pivaloyloxymethyl group to enhance oral bioavailability (based on ester derivatization).
- LogP Optimization : Use computational tools (e.g., SwissADME) to balance lipophilicity (target LogP ~2.5–3.5) ( ).
Q. What experimental approaches can elucidate the mechanism of action against kinase targets?
- Methodological Answer :
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) to identify selectivity ().
- Cellular Assays : Measure phosphorylation inhibition via Western blot (e.g., Erk1/2 in cancer cell lines) ( ).
- Resistance Studies : Generate mutant kinase variants (e.g., T790M EGFR) to map binding interactions ().
Key Data from Evidence
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
